2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester
Overview
Description
2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester is an organic compound with the molecular formula C13H14N2O3S. This compound is notable for its unique structure, which includes a cyano group, a methoxy-substituted phenylamino group, and a methylsulfanyl group attached to an acrylic acid methyl ester backbone. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound, 2-cyano-3-(4-methoxy-phenylamino)-acrylic acid methyl ester.
Introduction of the Methylsulfanyl Group: The intermediate is then treated with a methylsulfanylating agent, such as methylthiol, under basic conditions to introduce the methylsulfanyl group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the phenylamino and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(4-hydroxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester: Similar structure but with a hydroxy group instead of a methoxy group.
2-Cyano-3-(4-chloro-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-Cyano-3-(4-methoxy-phenylamino)-3-methylsulfanyl-acrylic acid methyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(4-methoxyanilino)-3-methylsulfanylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-17-10-6-4-9(5-7-10)15-12(19-3)11(8-14)13(16)18-2/h4-7,15H,1-3H3/b12-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNBMGEMHGQMM-QXMHVHEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C(C#N)C(=O)OC)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=C(\C#N)/C(=O)OC)/SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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